H-Met-Arg-Phe-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-Arg-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, methionine, to the resin. Subsequent amino acids, arginine and phenylalanine, are added one by one through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Met-Arg-Phe-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino groups in arginine can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Electrophiles such as alkyl halides can react with the amino groups in arginine.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with intact methionine.
Substitution: Alkylated arginine derivatives.
Scientific Research Applications
H-Met-Arg-Phe-OH has a wide range of applications in scientific research:
Mechanism of Action
H-Met-Arg-Phe-OH exerts its effects primarily through interactions with specific enzymes and receptors. The arginine residue can interact with negatively charged sites on enzymes, while the phenylalanine residue can engage in hydrophobic interactions. These interactions can modulate enzyme activity and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
H-Met-Arg-Phe-Ala-OH: A tetrapeptide with an additional alanine residue, used in similar applications but with different properties.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic properties.
Uniqueness
H-Met-Arg-Phe-OH is unique due to its specific sequence and the presence of methionine, which can undergo oxidation to form sulfoxide or sulfone derivatives. This property is not shared by all similar peptides, making it valuable for studies involving oxidative stress and related pathways .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N6O4S/c1-31-11-9-14(21)17(27)25-15(8-5-10-24-20(22)23)18(28)26-16(19(29)30)12-13-6-3-2-4-7-13/h2-4,6-7,14-16H,5,8-12,21H2,1H3,(H,25,27)(H,26,28)(H,29,30)(H4,22,23,24)/t14-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVHKUFUDCPZDW-JYJNAYRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678813 | |
Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67368-25-6 | |
Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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